The electron-withdrawing nature of the trifluoromethyl groups in P(3,5-CF3-Ph)2 influences the electronic properties of the catalyst, leading to efficient and selective cross-coupling reactions.
P(3,5-CF3-Ph)2 can be modified with chiral substituents to create chiral phosphine ligands, which are crucial for asymmetric catalysis. These modified ligands enable the generation of enantioenriched products in various reactions, such as:
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine compound characterized by its unique structure, which features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is notable for its high electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. The molecular formula for Bis(3,5-di(trifluoromethyl)phenyl)phosphine is C16H6F12P, with a molecular weight of approximately 458.18 g/mol .
The compound's structure contributes to its potential applications in various
Bis(3,5-di(trifluoromethyl)phenyl)phosphine functions as a ligand in cross-coupling reactions. It donates a lone pair of electrons from the phosphorus atom to a transition metal center (Pd or Ni). This complexation activates the catalyst for oxidative addition, insertion, and reductive elimination steps, ultimately leading to the formation of the desired carbon-carbon bond.
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is likely to exhibit similar hazards as other phosphine ligands:
These reactions are significant in organic synthesis, allowing for the construction of complex molecules from simpler precursors .
While specific biological activities of Bis(3,5-di(trifluoromethyl)phenyl)phosphine have not been extensively documented, phosphines and their derivatives are often investigated for their potential as biological probes or therapeutic agents. The electron-withdrawing nature of the trifluoromethyl groups may influence the compound's interactions with biological targets. Further research would be necessary to elucidate any specific biological effects or mechanisms of action associated with this compound.
The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine typically involves the following methods:
These methods allow for the efficient production of Bis(3,5-di(trifluoromethyl)phenyl)phosphine while maintaining high yields and purity .
Bis(3,5-di(trifluoromethyl)phenyl)phosphine finds applications in various fields:
Its unique electronic properties make it valuable in developing advanced materials and chemical processes .
Interaction studies involving Bis(3,5-di(trifluoromethyl)phenyl)phosphine primarily focus on its role as a ligand in coordination chemistry. The compound's ability to stabilize transition metals can be evaluated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These studies help elucidate the binding modes and stability constants associated with metal-ligand complexes formed with this phosphine .
Several compounds share structural features or functional properties with Bis(3,5-di(trifluoromethyl)phenyl)phosphine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Trisubstituted Phosphine | Three trifluoromethyl groups enhance electron density |
Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine | Chlorinated Phosphine | Contains chlorine substituent affecting reactivity |
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Oxide Derivative | Exhibits different reactivity due to oxidation |
The uniqueness of Bis(3,5-di(trifluoromethyl)phenyl)phosphine lies in its balanced structure that allows for versatile reactivity while maintaining stability due to the presence of multiple trifluoromethyl groups .
Irritant